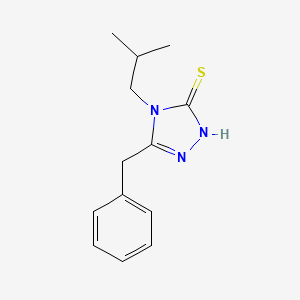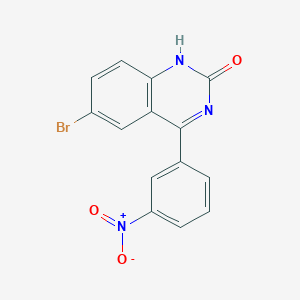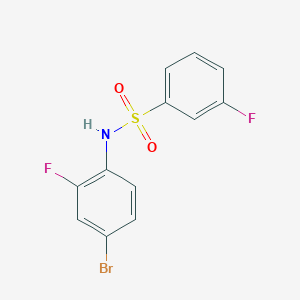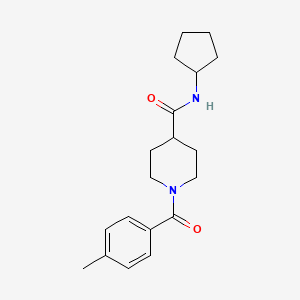
5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of biological activities. It belongs to the class of thiosemicarbazones, which are known for their potent pharmacological properties.
Wirkmechanismus
The mechanism of action of 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that the compound exerts its biological activities through various mechanisms. For instance, the compound has been reported to inhibit the activity of enzymes such as xanthine oxidase, which is involved in the production of reactive oxygen species. Moreover, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. The compound has been shown to reduce the levels of reactive oxygen species, thereby protecting cells from oxidative stress-induced damage. Moreover, this compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol in lab experiments is its diverse range of biological activities. The compound has been shown to possess antitumor, antiviral, antifungal, antibacterial, and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research and development of 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol. One of the potential areas of research is the development of novel derivatives of this compound with improved pharmacological properties. Moreover, the compound can be further studied for its potential use in the treatment of neurological and cardiovascular diseases. Additionally, the compound can be used as a lead compound for the development of new drugs for the treatment of cancer, viral, and fungal infections.
In conclusion, this compound is a heterocyclic compound with diverse biological activities. The compound has been extensively studied for its potential use in the treatment of various diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. The compound holds great promise for the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-isobutyl-1,2,4-triazole-3-thiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and yields the desired product in good yields. Other methods include the reaction of 4-isobutyl-1,2,4-triazole-3-thiol with benzaldehyde in the presence of a base or the reaction of 4-isobutyl-1,2,4-triazole-3-thiol with benzyl isocyanate.
Wissenschaftliche Forschungsanwendungen
5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its diverse range of biological activities. It has been reported to possess antitumor, antiviral, antifungal, antibacterial, and anti-inflammatory activities. The compound has also been shown to possess potent antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. Moreover, this compound has been reported to exhibit neuroprotective and cardioprotective effects, making it a promising candidate for the treatment of neurological and cardiovascular diseases.
Eigenschaften
IUPAC Name |
3-benzyl-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-10(2)9-16-12(14-15-13(16)17)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRSLOHHPAQMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NNC1=S)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5874285.png)
![2-[(3-chlorobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5874286.png)

![benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5874304.png)



![3-(2-furyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B5874354.png)
![dimethyl 5-[(cyclopropylcarbonyl)amino]isophthalate](/img/structure/B5874359.png)

![N-[2-(1-piperidinyl)ethyl]cycloheptanamine](/img/structure/B5874369.png)

![2-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5874378.png)
